molecular formula C22H16Cl2N2O B2755503 (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone CAS No. 212577-28-1

(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Cat. No.: B2755503
CAS No.: 212577-28-1
M. Wt: 395.28
InChI Key: SOYGAZJAKFIZGS-UHFFFAOYSA-N
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Description

The compound (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a synthetic organic molecule belonging to the class of pyrazoline derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazines. One common method includes the following steps:

    Starting Materials: α,β-unsaturated ketones or aldehydes and substituted phenylhydrazines.

    Catalyst: Vitamin B1 (thiamine) can be used as a green catalyst.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

    Procedure: The reactants are mixed in the presence of the catalyst and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more robust and scalable methods such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing more efficient and reusable catalysts to reduce costs and environmental impact.

    Purification Techniques: Advanced purification methods like chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrazole derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Compounds with substituted phenyl groups.

Scientific Research Applications

Chemistry

    Fluorescent Probes: The compound can be used as a fluorescent probe for detecting metal ions due to its unique photophysical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Anticancer Research: Potential use in developing anticancer drugs due to its cytotoxic properties.

Medicine

    Antidepressants: Pyrazoline derivatives have been explored for their antidepressant effects.

    Anti-inflammatory Agents: Shows promise as an anti-inflammatory agent in preclinical studies.

Industry

    Fluorescent Whitening Agents: Used in the textile industry for its fluorescent properties.

    Laser Dyes: Applied in high-tech fields as laser dyes and fluorescent probes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Inhibits specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    DNA Interaction: Interacts with DNA, causing cytotoxic effects in cancer cells.

    Receptor Binding: Binds to specific receptors in the brain, contributing to its antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-methylphenyl)methanone
  • (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-nitrophenyl)methanone

Uniqueness

  • Substituent Effects : The presence of chlorophenyl groups enhances its biological activity compared to similar compounds with different substituents.
  • Photophysical Properties : Exhibits unique fluorescence properties, making it suitable for use as a fluorescent probe.

Properties

IUPAC Name

[3,5-bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26(25-20)22(27)17-4-2-1-3-5-17/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYGAZJAKFIZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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